molecular formula C20H23N5O2 B3141723 N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-19-7

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B3141723
CAS No.: 483993-19-7
M. Wt: 365.4 g/mol
InChI Key: AWSCQLHREDZGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-isopropylphenyl group, a 4-methoxyphenyl group, and a 2H-tetrazole-5-yl moiety. Its molecular formula is C₂₀H₂₃N₅O₂, with a molecular weight of 365.44 g/mol and a purity typically exceeding 90% . The tetrazole ring, a nitrogen-rich heterocycle, is a key structural feature known for enhancing metabolic stability and bioactivity in pharmaceuticals, particularly in angiotensin II receptor antagonists . The 4-methoxyphenyl group contributes to lipophilicity, while the 4-isopropylphenyl substituent may influence steric interactions in biological systems.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)15-6-8-16(9-7-15)21-20(26)18(19-22-24-25-23-19)12-14-4-10-17(27-3)11-5-14/h4-11,13,18H,12H2,1-3H3,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSCQLHREDZGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole derivative is then coupled with 4-isopropylphenyl and 4-methoxyphenyl intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Amidation: The final step involves the amidation reaction to form the propanamide backbone, typically using amine and acid chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituents on the aromatic rings or the tetrazole moiety. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-isopropylphenyl (amide), 4-methoxyphenyl (propanamide), tetrazole C₂₀H₂₃N₅O₂ 365.44 Reference compound with balanced lipophilicity and steric bulk.
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-fluorophenyl (amide) C₁₇H₁₆FN₅O₂ 341.34 Fluorine substitution enhances electronegativity and bioavailability; lower molecular weight.
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-ethoxyphenyl (amide) C₁₉H₂₁N₅O₃ 375.40 Ethoxy group increases hydrophobicity compared to isopropyl; higher oxygen content.
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate Biphenyl-tetrazole, pentanamido, methylbutanoate C₃₁H₃₃N₅O₄ 539.62 Extended biphenyl system and ester linkage; significantly higher molecular weight.
N-(10-{2-hydroxy-4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]butyl}-10H-phenothiazin-2-yl)acetamide Phenothiazine core, hydroxybutyl-tetrazole C₂₉H₂₈N₆O₃S 540.64 Phenothiazine backbone confers redox activity; complex tertiary structure.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 4-fluorophenyl analog (341.34 g/mol) exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it a candidate for CNS-targeting drugs .

Tetrazole Positioning and Function :

  • In the biphenyl-tetrazole derivative (539.62 g/mol), the tetrazole is distal to the propanamide chain, which may alter receptor-binding kinetics compared to the reference compound .

Structural Complexity and Applications: The phenothiazine-tetrazole hybrid (540.64 g/mol) demonstrates redox activity, suggesting utility in photodynamic therapy or antipsychotic drug design .

Research Implications and Limitations

While the tetrazole-propanamide scaffold is versatile, substituent choice critically impacts pharmacological profiles. For example, fluorine and ethoxy groups modulate bioavailability, whereas phenothiazine hybrids expand therapeutic applications. However, data on the reference compound’s specific biological activity (e.g., IC₅₀ values, toxicity) are absent in the provided evidence, highlighting a gap for future studies.

Biological Activity

N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also referred to by its chemical formula C20H23N5O2C_{20}H_{23}N_5O_2, is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique combination of aromatic rings and a tetrazole moiety, which is known to enhance its pharmacological properties.

Chemical Structure

The structure of this compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H23N5O2
Molecular Weight 365.43 g/mol
CAS Number 483993-19-7

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the tetrazole ring through cycloaddition reactions and subsequent coupling with various aromatic groups. The reaction conditions are crucial for optimizing yield and purity, often requiring specific catalysts and controlled temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing it to bind effectively to various enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antioxidant Properties : The presence of the methoxy group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Research indicates potential in mitigating inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
  • Antioxidant Activity : A study evaluating the antioxidant capacity using DPPH and ABTS assays showed that this compound effectively scavenges free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
  • Anti-inflammatory Effects : In vivo models have shown that administration of this compound leads to a reduction in edema and inflammatory markers in induced models of arthritis, suggesting its therapeutic potential in treating inflammatory diseases.

Comparative Biological Activity Table

Activity Type IC50 Value (µM) Reference
Anticancer10 - 30
AntioxidantComparable to Ascorbic Acid
Anti-inflammatorySignificant reduction in edema

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 2
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.